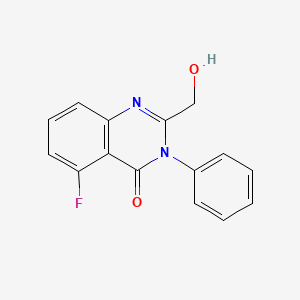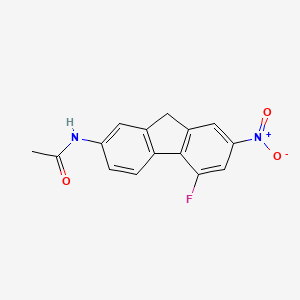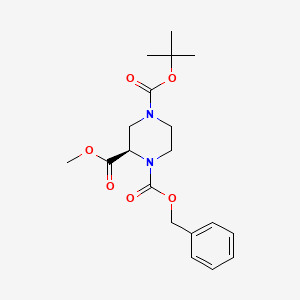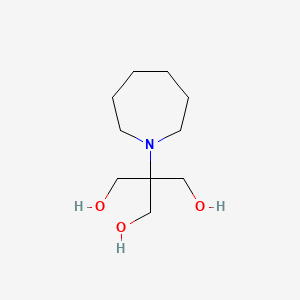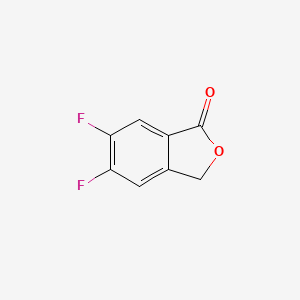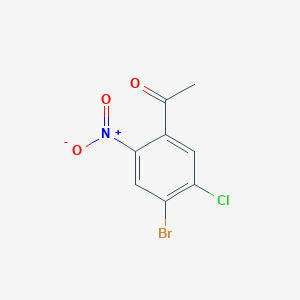
1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone is an organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenyl ring, with an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone can be synthesized through the bromination of 4-chloro-2-nitroacetophenone. The reaction typically involves the use of bromine in a suitable solvent such as chloroform or acetic acid under controlled temperature conditions . The reaction proceeds with the substitution of a hydrogen atom by a bromine atom on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromo, chloro, and nitro) on the phenyl ring.
Nucleophilic Substitution: The bromo and chloro groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents in the presence of catalysts like iron or aluminum chloride.
Reduction: Hydrogen gas with palladium on carbon or metal hydrides like sodium borohydride.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products Formed:
Reduction: Formation of 1-(4-Bromo-5-chloro-2-aminophenyl)ethanone.
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone involves its interaction with molecular targets through its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromo and chloro groups can participate in substitution reactions, modifying the activity of enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromo-2-nitrophenyl)ethanone
- 1-(4-Chloro-2-nitrophenyl)ethanone
- 1-(4-Bromo-5-chloro-2-aminophenyl)ethanone
Comparison: 1-(4-Bromo-5-chloro-2-nitrophenyl)ethanone is unique due to the presence of both bromo and chloro substituents along with a nitro group.
Eigenschaften
Molekularformel |
C8H5BrClNO3 |
|---|---|
Molekulargewicht |
278.49 g/mol |
IUPAC-Name |
1-(4-bromo-5-chloro-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrClNO3/c1-4(12)5-2-7(10)6(9)3-8(5)11(13)14/h2-3H,1H3 |
InChI-Schlüssel |
NBLGLCPJNACALP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


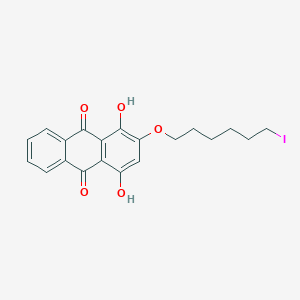
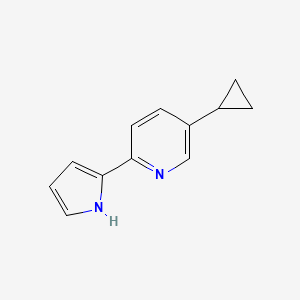
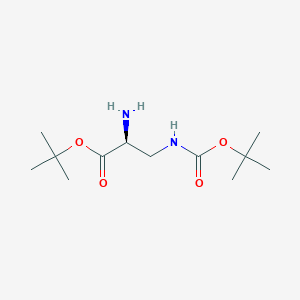
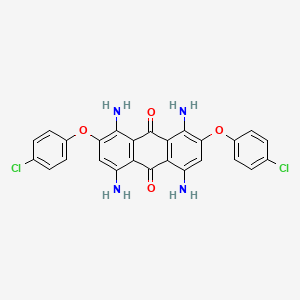
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
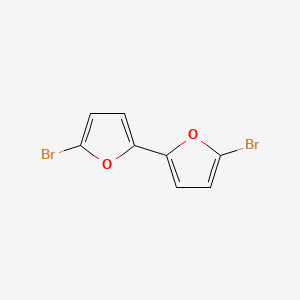
![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)

